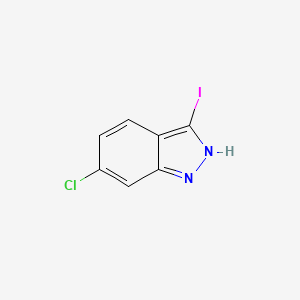
5-bromo-2-méthyl-1,3-thiazole-4-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate: is a heterocyclic compound containing a thiazole ring substituted with a bromine atom, a methyl group, and a carboxylate ester group
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity. Thiazole derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a complex compound with potential biological activity. Indole derivatives, which share some structural similarities with thiazoles, have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets .
Mode of Action
For instance, some indole derivatives have been found to exhibit anti-inflammatory and analgesic activities .
Biochemical Pathways
Given the broad biological activities associated with thiazole and indole derivatives, it is likely that this compound could interact with multiple pathways, leading to diverse downstream effects .
Result of Action
Based on the known biological activities of related compounds, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory and analgesic activities .
Analyse Biochimique
Biochemical Properties
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anti-inflammatory activities . The interactions of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, these compounds can impact cell proliferation and apoptosis, making them potential candidates for anticancer therapies.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in in vitro and in vivo experiments . Long-term exposure to these compounds may lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activity. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives can influence metabolic flux and metabolite levels, thereby affecting overall metabolic homeostasis . Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern can influence the efficacy and toxicity of the compound, highlighting the importance of studying its transport mechanisms.
Subcellular Localization
The subcellular localization of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Thiazole: The synthesis typically begins with the bromination of a thiazole derivative. For example, 2-methyl-1,3-thiazole can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Esterification: The brominated thiazole is then subjected to esterification. This can be achieved by reacting the brominated thiazole with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Hydrolysis Products: 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid.
Comparaison Avec Des Composés Similaires
Methyl 5-bromo-1,3-thiazole-4-carboxylate: Similar structure but lacks the methyl group at the 2-position.
Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate: Contains an amino group instead of a methyl group at the 2-position.
Uniqueness: Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity compared to other thiazole derivatives.
Propriétés
IUPAC Name |
methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-3-8-4(5(7)11-3)6(9)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINAXYSMTLVVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586059 | |
| Record name | Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899897-21-3 | |
| Record name | Methyl 5-bromo-2-methyl-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899897-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-methyl-1,3--thiazole-4-carboxylate-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)











![6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1358189.png)
